
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Overview
Description
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chiral center, making it optically active. It is commonly used for its antimicrobial properties and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds, such as trimethylammonium chloride, are often used in organic synthesis .
Mode of Action
Quaternary ammonium cations, which this compound is a type of, are known to interact with cellular membranes of microorganisms . They incorporate their hydrophobic chain into the membrane lipid bilayer, interacting with negatively charged phospholipids and potentially causing inhibition or denaturation of cell membrane proteins .
Biochemical Pathways
Quaternary ammonium compounds are known to have a wide range of applications, including as antimicrobials, fabric softeners, and hair conditioners .
Pharmacokinetics
It is known that the compound has a melting point of 283 - 284 °c .
Result of Action
It is known that quaternary ammonium compounds can inactivate enveloped viruses .
Action Environment
It is known that the compound should be stored below +30°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of (S)-(-)-epichlorohydrin with trimethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of reactants that favors the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert it to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce a range of alcohols, ketones, or aldehydes .
Scientific Research Applications
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
- Trimethylamine hydrochloride
- Tetramethylammonium chloride
- Triethylammonium chloride
Comparison
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its chiral center, which imparts optical activity and can influence its biological interactions. Compared to other quaternary ammonium compounds, it has a specific structure that allows for targeted applications in antimicrobial treatments and organic synthesis .
Properties
IUPAC Name |
[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-FYZOBXCZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383162 | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101396-91-2 | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are the potential applications of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in synthetic chemistry?
A1: this compound serves as a versatile starting material for synthesizing various compounds. For instance, it can be reacted with sodium sulfite to produce 2-hydroxy-3-trimethylammonium-1-propanesulfonate. [] This zwitterionic compound can then be further derivatized, for example, by reacting it with tosyl chloride to yield 2-tosyloxy-3-trimethylammonium-1-propanesulfonate. [] These zwitterionic compounds hold potential as precursors for developing new functionalized phosphines, which are valuable ligands in organometallic chemistry and catalysis. []
Q2: How is this compound utilized in material science?
A2: this compound plays a crucial role in creating chiral hybrid materials with interesting optical properties. By reacting it with antimony(III) chloride, researchers have successfully synthesized enantiomorphic hybrids exhibiting circularly polarized luminescence (CPL). [] These hybrids adopt a 0D structure, featuring isolated SbCl5 pyramids separated by (3-chloro-2-hydroxypropyl)trimethylammonium chloride cations. [] The chirality of the organic cation induces strong chiral-optical properties in the resulting material, making it a promising candidate for applications in areas such as bioresponsive imaging and 3D displays. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)
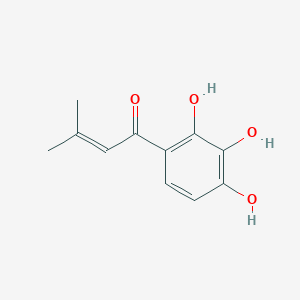

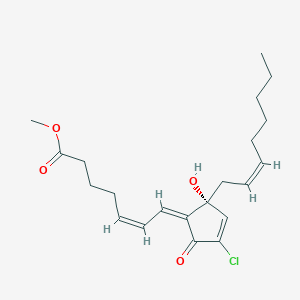
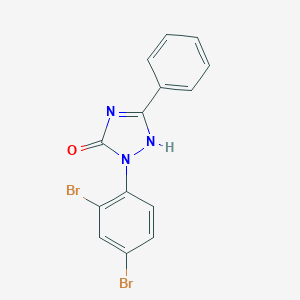

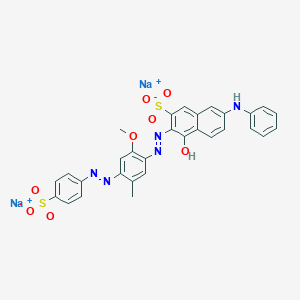
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

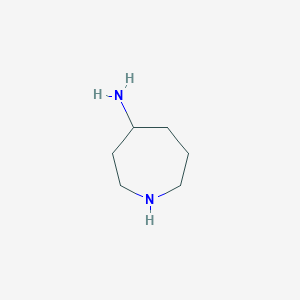
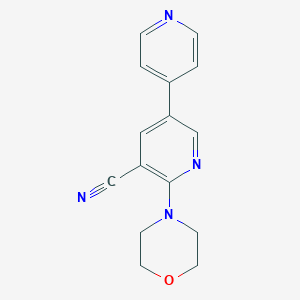
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

